

Solubility of (+)-Camphor-10-sulfonic acid in organic solvents

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Compound of Interest

Compound Name: (+)-Camphor-10-sulfonic acid

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An In-depth Technical Guide on the Solubility of **(+)-Camphor-10-sulfonic acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

(+)-Camphor-10-sulfonic acid (CSA), also known as (1S)-(+)-10-camphorsulfonic acid, is a chiral resolving agent and a strong acid catalyst widely employed in organic synthesis.[1][2] Its efficacy in these applications is critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility of (+)-CSA, details experimental protocols for its determination, and illustrates its primary application in the chiral resolution of racemates.

Quantitative Solubility Data

The solubility of **(+)-camphor-10-sulfonic acid** is influenced by the nature of the solvent and the temperature. A key study measured the mole fraction solubility of D-camphor-10-sulfonic acid in a range of acetate and carboxylic acid solvents at various temperatures.[3] The compound generally exhibits increased solubility with rising temperature.[3]

Below is a summary of the mole fraction solubility (x_1) of (+)-CSA in selected organic solvents at different temperatures (T/K).

Table 1: Mole Fraction Solubility (x_1) of **(+)-Camphor-10-sulfonic Acid** in Various Organic Solvents

T/K	Methyl Acetate	Ethyl Acetate	Isopropyl Acetate	n-Butyl Acetate	Glacial Acetic Acid	Acetic Anhydride	Propionic Acid
283.15	0.0389	0.0241	0.0101	0.0092	0.1102	0.0631	0.1011
288.15	0.0463	0.0295	0.0128	0.0116	0.1245	0.0754	0.1152
293.15	0.0551	0.0361	0.0162	0.0146	0.1403	0.0901	0.1310
298.15	0.0656	0.0441	0.0205	0.0184	0.1578	0.1076	0.1486
303.15	0.0781	0.0538	0.0258	0.0232	0.1772	0.1285	0.1683
308.15	0.0929	0.0655	0.0325	0.0292	0.1986	0.1534	0.1903
313.15	0.1106	0.0797	0.0408	0.0367	0.2223	0.1829	0.2148
318.15	0.1317	0.0969	0.0511	0.0461	0.2485	0.2179	0.2421
323.15	0.1569	0.1178	0.0638	0.0579	0.2775	0.2593	0.2726
328.15	-	0.1432	0.0796	0.0727	-	-	-
333.15	-	0.1740	0.0989	0.0912	-	-	-

Data sourced from the study "Measurement and correlation of solubility of D-camphor-10-sulfonic acid in pure solvents".[\[3\]](#)

Additionally, a qualitative solubility in DMSO has been reported as 100 mg/mL (430.48 mM).[\[4\]](#)

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental for process development and optimization. The gravimetric method is a common and reliable isothermal technique for measuring the solubility of a solid compound in a solvent.[\[1\]\[2\]\[5\]\[6\]](#)

Gravimetric Method Protocol

This protocol outlines the steps to determine the solubility of (+)-CSA in an organic solvent at a specific temperature.

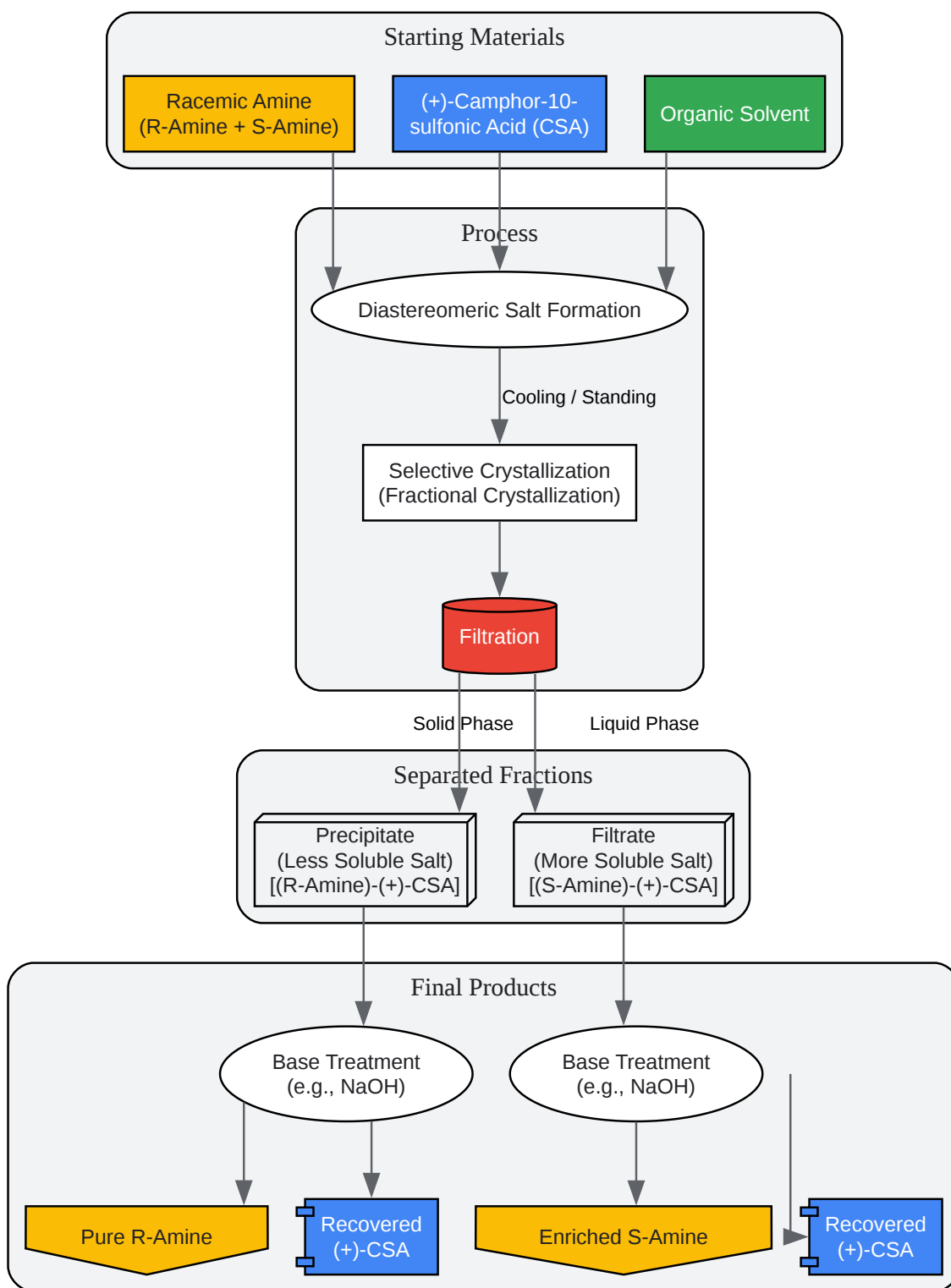
- Preparation of Saturated Solution:
 - Add an excess amount of solid **(+)-Camphor-10-sulfonic acid** to a known volume of the selected organic solvent in a sealed vessel (e.g., a jacketed glass reactor or a screw-capped flask).[2] The presence of undissolved solid is essential to ensure saturation.[6]
 - Place the vessel in a thermostatically controlled bath or shaker set to the desired experimental temperature.[2]
- Equilibration:
 - Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker for a prolonged period (typically 24-48 hours) to ensure that the solution reaches equilibrium with the solid.[7]
 - Periodically, cease agitation to allow the undissolved solid to settle. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[2]
- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the agitation and allow the excess solid to sediment completely.
 - Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, preventing precipitation or further dissolution.
 - Filter the sample through a syringe filter (e.g., 0.45 μm PTFE) to remove any remaining microscopic solid particles. The filter should also be at the experimental temperature.
- Gravimetric Analysis:
 - Transfer the filtered, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[2]
 - Record the total weight of the container and the solution.

- Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature. For higher boiling point solvents, a vacuum oven may be used.[\[2\]](#)
- Once the solvent is fully evaporated, dry the remaining solid (+)-CSA to a constant weight in a vacuum oven.[\[2\]](#)
- Calculation of Solubility:
 - Let W_1 be the weight of the empty container.
 - Let W_2 be the weight of the container with the saturated solution.
 - Let W_3 be the weight of the container with the dry (+)-CSA.
 - The weight of the solute (m_{solute}) is $(W_3 - W_1)$.
 - The weight of the solvent (m_{solvent}) is $(W_2 - W_3)$.
 - Solubility can be expressed in various units, such as grams of solute per 100 g of solvent:
 - $\text{Solubility} = (m_{\text{solute}} / m_{\text{solvent}}) \times 100$

Application in Chiral Resolution

A primary application of **(+)-Camphor-10-sulfonic acid** is the resolution of racemic mixtures, particularly amines.[\[4\]](#)[\[8\]](#) The process relies on the formation of diastereomeric salts with different solubilities in a specific solvent, allowing for their separation by fractional crystallization.[\[8\]](#)

The logical workflow for a typical chiral resolution of a racemic amine using (+)-CSA is depicted below.



Workflow for Chiral Resolution using (+)-CSA

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Caption: Chiral resolution workflow using (+)-CSA.

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